Cas no 778581-74-1 (3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE)

3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a benzyl substituent and two methoxy groups at the 8-position. Its rigid bicyclic structure and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound’s stability, conferred by the dimethoxy groups, enhances its utility in reactions requiring controlled reactivity. Its stereochemistry and nitrogen-containing core also make it suitable for applications in asymmetric synthesis and ligand design. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE structure
778581-74-1 structure
Product Name:3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE
CAS No:778581-74-1
MF:C16H23NO2
MW:261.35932469368
MDL:MFCD13806401
CID:3030223
PubChem ID:43810849
Update Time:2025-10-29

3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE Chemical and Physical Properties

Names and Identifiers

    • 3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE
    • 3-benzyl-3-aza-bicyclo[3.2.1]octan-8-one dimethyl ketal;
    • 3-Benzyl-8,8-dimethoxy-3-aza-bicyclo[3.2.1]octane
    • SCHEMBL5408874
    • VRGUCTOANMEOKA-UHFFFAOYSA-N
    • 778581-74-1
    • EN300-87465
    • MDL: MFCD13806401
    • Inchi: 1S/C16H23NO2/c1-18-16(19-2)14-8-9-15(16)12-17(11-14)10-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3
    • InChI Key: VRGUCTOANMEOKA-UHFFFAOYSA-N
    • SMILES: O(C)C1(C2CN(CC3C=CC=CC=3)CC1CC2)OC

Computed Properties

  • Exact Mass: 261.17300
  • Monoisotopic Mass: 261.172878976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.70000
  • LogP: 2.45540

3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE Pricemore >>

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3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE Suppliers

Amadis Chemical Company Limited
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(CAS:778581-74-1)3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE
Order Number:A1090859
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:02
Price ($):842.0
Email:sales@amadischem.com

Additional information on 3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE

3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE (CAS 778581-74-1): A Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane (CAS 778581-74-1) has emerged as a valuable scaffold for pharmaceutical and materials science applications. This bicyclic compound, characterized by its unique 3-azabicyclo[3.2.1]octane core structure, offers researchers a versatile platform for drug discovery and chemical synthesis. With the growing demand for novel heterocyclic compounds in medicinal chemistry, this molecule has garnered significant attention from synthetic chemists worldwide.

The 8,8-dimethoxy substitution pattern in 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane provides both stability and synthetic flexibility, making it particularly useful in multi-step organic transformations. Recent studies have highlighted its potential as a precursor for nitrogen-containing heterocycles, which are crucial structural motifs in approximately 60% of FDA-approved small molecule drugs. The benzyl group at the 3-position further enhances the compound's utility by offering an additional site for functional group modifications.

From a synthetic chemistry perspective, CAS 778581-74-1 represents an interesting case study in bridged bicyclic systems construction. The compound's rigid framework makes it particularly valuable for studying conformational effects in drug-receptor interactions, a hot topic in current computational chemistry and molecular modeling research. Many researchers are investigating how such constrained molecular architectures can improve the pharmacokinetic properties of potential drug candidates.

The pharmaceutical industry has shown increasing interest in 3-azabicyclo[3.2.1]octane derivatives due to their ability to modulate various biological targets. While 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane itself isn't a therapeutic agent, its structural features make it an important intermediate for developing CNS-active compounds and neuromodulators. This aligns with current trends in neuroscience research, where there's growing demand for novel scaffolds that can cross the blood-brain barrier effectively.

In materials science applications, the dimethoxyazabicyclooctane structure has demonstrated potential in creating advanced functional materials. The compound's ability to form stable complexes with various metals has sparked interest in its use for catalysis applications and coordination chemistry. Researchers are particularly excited about its possible role in developing new ligand systems for asymmetric synthesis, a field that continues to grow in importance for pharmaceutical manufacturing.

From a commercial availability standpoint, 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane (CAS 778581-74-1) is typically supplied as a high-purity crystalline solid by specialty chemical manufacturers. The compound's stability under standard storage conditions and relative ease of handling make it accessible to both academic and industrial researchers. Current market analysis shows steady demand for such bridged nitrogen heterocycles, particularly from contract research organizations focused on fragment-based drug discovery approaches.

The synthesis of 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane typically involves cyclization reactions of appropriately functionalized precursors. Modern synthetic routes emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Recent publications have described improved methods for preparing this scaffold with higher yields and reduced environmental impact.

Analytical characterization of CAS 778581-74-1 typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined stereochemistry and rigid structure make it particularly amenable to detailed structural analysis, which is why it's sometimes used as a model compound for method development in analytical chemistry laboratories.

Looking toward future applications, researchers are exploring the potential of 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane derivatives in proteolysis targeting chimera (PROTAC) development and other emerging therapeutic modalities. The compound's ability to present multiple functional groups in defined spatial arrangements makes it attractive for designing bifunctional molecules, a rapidly growing area in drug discovery. Additionally, its potential use in metal-organic frameworks (MOFs) is being investigated by materials scientists.

For researchers working with 3-azabicyclo[3.2.1]octane systems, proper handling and storage of 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane is essential to maintain its chemical integrity. While the compound doesn't present significant handling hazards, standard laboratory precautions for organic compounds should be followed. The growing body of literature on this compound class suggests we'll continue to see innovative applications of this versatile scaffold in both pharmaceutical and materials science research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:778581-74-1)3-BENZYL-8,8-DIMETHOXY-3-AZABICYCLO[3.2.1]OCTANE
A1090859
Purity:99%
Quantity:1g
Price ($):842.0
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